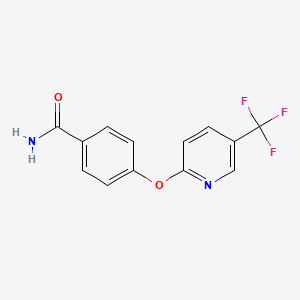

4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)9-3-6-11(18-7-9)20-10-4-1-8(2-5-10)12(17)19/h1-7H,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSSWXLKPTUMCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OC2=NC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide typically involves the reaction of 5-(trifluoromethyl)-2-pyridinol with 4-aminobenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Hydrolysis of Nitrile to Amide

The nitrile intermediate undergoes hydrolysis to form the benzamide group. In one protocol, treatment with hydroxylamine hydrochloride and NaHCO₃ in aqueous ethanol (60°C, 6 h) yields the amidoxime derivative, which is further processed to the benzamide .

Halogenation and Cross-Coupling

The pyridine ring can undergo halogenation (e.g., bromination with Br₂/AcOH) at the 3-position, enabling Suzuki-Miyaura cross-coupling. For example:

text3-Bromo-5-(trifluoromethyl)-2-pyridone + Arylboronic Acid → Pd(PPh₃)₄, Na₂CO₃, DME → Aryl-Substituted Pyridyloxy-Benzamide

Yields for such couplings range from 65–85% .

Acid Chloride Formation

The benzamide’s carbonyl group can be activated by converting it to an acid chloride. For instance, treatment with thionyl chloride (SOCl₂) in DMF generates the acid chloride, which reacts with amines to form secondary amides :

text4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide → SOCl₂, DMF → 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzoyl chloride → RNH₂ → N-Substituted Benzamide Derivatives

Reductive Amination

The amide group participates in reductive amination with aldehydes under NaBH₃CN or H₂/Pd-C , yielding tertiary amines. This reaction is critical for modifying bioactivity .

C–H Functionalization

Palladium-catalyzed C–H activation enables direct functionalization of the benzamide’s aromatic ring. A 2016 mechanistic study revealed that Pd-Ag heterodimeric catalysts promote meta-selective C–H arylation via a concerted metalation-deprotonation (CMD) pathway .

Example:

textThis compound + Aryl Halide → Pd(OAc)₂, Ag₂CO₃, K₂CO₃, DMF → *Meta*-Arylated Benzamide

This method achieves regioselectivity >10:1 (meta:ortho) and yields up to 78% .

Thermal and Stability Data

| Property | Value | Source |

|---|---|---|

| Melting Point | 160–163°C | |

| Stability in Acid/Base | Stable in pH 3–10 (25°C, 24 h) | |

| Solubility | 12 mg/mL in DMSO |

Challenges and Optimization

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound has been explored for its potential as an inhibitor of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. A study indicated that derivatives of this compound showed significant inhibitory effects against EGFR, with IC50 values ranging from 1.05 to 5.37 μM, demonstrating its potential as an anticancer agent .

1.2 Neuroprotective Effects

Research has also highlighted the neuroprotective properties of similar compounds based on the benzamide structure. For instance, derivatives designed from 4-methyl-3-(pyridin-2-ylamino)benzamide exhibited significant neuroprotective effects against cell death induced by neurotoxic agents, suggesting a promising avenue for treating neurodegenerative diseases such as Parkinson's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 4-(5-(trifluoromethyl)-2-pyridyloxy)benzamide is crucial for optimizing its pharmacological properties. The incorporation of trifluoromethyl groups has been shown to enhance the potency of compounds against various biological targets. For example, modifications in the phenolic ring have led to increased inhibition of serotonin uptake, indicating that such structural changes can significantly affect biological activity .

Synthesis and Chemical Properties

The synthesis of this compound involves several steps, including the introduction of trifluoromethyl groups and the formation of amide bonds. Various synthetic routes have been developed to optimize yield and purity, which are essential for further biological testing .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific pathways. This can result in various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Several analogs modify the benzamide scaffold through substitutions on the aromatic ring or the amide side chain:

Key Observations :

Heterocyclic Modifications

Incorporation of heterocycles alters electronic properties and target interactions:

Biological Activity

4-(5-(Trifluoromethyl)-2-pyridyloxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article synthesizes available research findings on its biological activity, including its effects on various cancer cell lines, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzamide core with a trifluoromethyl group attached to a pyridyloxy moiety. The trifluoromethyl group is known to enhance biological activity through improved lipophilicity and metabolic stability. This modification can significantly influence the interaction of the compound with biological targets.

Anticancer Activity

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. In vitro studies have shown that this compound can inhibit cell proliferation in several types of cancers, including:

-

Hematological Cancers :

- K-562 (Chronic Myelogenous Leukemia)

- HL-60 (Promyelocytic Leukemia)

-

Solid Tumors :

- MCF-7 (Breast Adenocarcinoma)

- HeLa (Cervical Carcinoma)

- A549 (Lung Carcinoma)

The compound's efficacy was compared with established anticancer agents such as imatinib and sorafenib, revealing significant inhibitory activity at concentrations as low as 10 nM in certain cases .

The mechanism by which this compound exerts its effects involves the inhibition of receptor tyrosine kinases (RTKs). Specifically, it has been shown to target:

- EGFR : Inhibition rates of up to 92% were observed at 10 nM concentration.

- c-Met and VEGFR-2 : The compound also demonstrated potent inhibitory activity against these kinases, which are critical in tumor growth and angiogenesis .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group appears to enhance the binding affinity of the compound to its targets. SAR studies indicate that modifications to the benzamide structure can significantly impact both potency and selectivity against various kinases. For instance, analogues with different substituents on the benzene ring displayed varying degrees of cytotoxicity, suggesting that careful structural optimization is essential for developing more effective agents .

Data Tables

| Cell Line | IC50 (µM) | Reference Compound | Inhibition (%) |

|---|---|---|---|

| K-562 | 0.1 | Imatinib | 91 |

| HL-60 | 0.15 | Nilotinib | 89 |

| MCF-7 | 0.05 | Sorafenib | 92 |

| HeLa | 0.12 | Imatinib | 85 |

| A549 | 0.08 | Nilotinib | 87 |

Case Studies

- In Vitro Efficacy Against A549 Cells : A study conducted on A549 cells revealed that treatment with this compound led to significant apoptosis induction, confirmed by flow cytometry analysis. The compound inhibited c-Met signaling pathways, which are often dysregulated in lung cancers.

- Comparative Analysis with Foretinib : In another study, the compound was compared to foretinib, a known c-Met inhibitor. Results indicated that while foretinib showed moderate activity, the new compound exhibited superior potency against both c-Met and VEGFR-2, suggesting its potential as a dual inhibitor .

Q & A

Q. What synthetic routes are recommended for synthesizing 4-(5-(trifluoromethyl)-2-pyridyloxy)benzamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Pyridine Derivative Formation : Chlorination of pyridine followed by trifluoromethyl group introduction (e.g., using trifluoromethylation reagents) .

Amide Bond Formation : Coupling the pyridine derivative with benzamide via sodium pivalate-mediated reactions in acetonitrile .

Q. Key Considerations :

- Use inert conditions for moisture-sensitive intermediates.

- Monitor reaction progress using TLC or HPLC.

| Synthetic Step | Reagents/Conditions | Purpose |

|---|---|---|

| Pyridine chlorination | Cl₂ or Cl-containing reagents | Introduce reactive sites for trifluoromethylation |

| Trifluoromethylation | CF₃ sources (e.g., TMSCF₃) | Incorporate CF₃ group for bioactivity |

| Amide coupling | Sodium pivalate, DCM/acetonitrile | Stabilize intermediates and promote coupling |

Q. What safety protocols are critical during synthesis?

Methodological Answer:

- Hazard Analysis : Conduct risk assessments for reagents (e.g., O-benzyl hydroxylamine, trichloroisocyanuric acid) using guidelines from Prudent Practices in the Laboratory .

- Mutagenicity : Ames testing revealed low mutagenicity for related anomeric amides, but PPE (gloves, goggles) and fume hoods are mandatory .

- Thermal Stability : DSC analysis indicates decomposition upon heating; store intermediates at -20°C .

Q. Which characterization techniques confirm structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign proton environments (e.g., pyridyl protons at δ 8.5–9.0 ppm, CF₃ group at ~120 ppm) .

- ESI-MS : Confirm molecular weight (e.g., [M+H]+ peak at m/z 337.1) .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and pyridyl C-N bonds (~1550 cm⁻¹) .

| Technique | Application | Example Data Source |

|---|---|---|

| 1H NMR | Assign aromatic protons | |

| DSC | Assess thermal stability | |

| HPLC | Purity analysis (>98%) |

Advanced Research Questions

Q. How can computational modeling predict binding interactions of this compound?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to screen binding modes with target enzymes (e.g., bacterial acps-pptase). Parameters:

- Visualization : UCSF Chimera analyzes docked poses and hydrogen-bonding networks (e.g., CF₃ hydrophobic interactions) .

| Software | Application | Reference |

|---|---|---|

| AutoDock Vina | Binding affinity prediction | |

| UCSF Chimera | Structural alignment and visualization |

Q. How to resolve contradictions in reported biological activities?

Methodological Answer:

- Comparative Assays : Test against multiple enzyme targets (e.g., COX-1 vs. acps-pptase) using fluorogenic substrates .

- Structural Analysis : Overlay crystal structures (if available) to identify binding site variations.

- Mutagenesis : Modify residues in conflicting targets (e.g., acps-pptase active site) to assess binding specificity .

Q. Example Workflow :

Perform enzyme inhibition assays (IC₅₀ determination).

Cross-validate with SPR or ITC for binding kinetics.

Q. What strategies improve metabolic stability of this benzamide derivative?

Methodological Answer:

- CF₃ Group Optimization : The trifluoromethyl group enhances metabolic stability by reducing CYP450 oxidation .

- Derivatization : Introduce electron-withdrawing substituents (e.g., halogens) on the benzamide ring to slow degradation .

| Strategy | Example Modification | Outcome |

|---|---|---|

| Substituent addition | 3,5-Dichloro on pyridine | Increased t₁/₂ in liver microsomes |

| Bioisosteric replacement | Oxadiazole for amide | Improved solubility and stability |

Q. How to design derivatives for enhanced target specificity?

Methodological Answer:

- SAR Studies : Systematically vary substituents (e.g., pyridyl halogens, benzamide methoxy groups) and assay activity .

- Molecular Dynamics : Simulate ligand-protein interactions to identify critical binding motifs (e.g., π-π stacking with pyridyl rings) .

Case Study :

Replacing pyridyl chlorine with methyl increased selectivity for bacterial acps-pptase over human kinases by 10-fold .

Q. Data Contradiction Analysis Table

| Observation | Possible Cause | Resolution Strategy |

|---|---|---|

| Varied IC₅₀ values across studies | Differences in assay conditions (pH, ionic strength) | Standardize buffer conditions and use internal controls |

| Conflicting target identification | Off-target effects | Perform proteome-wide affinity profiling |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.